2-Chloro-3-methyl-2-butene

Description

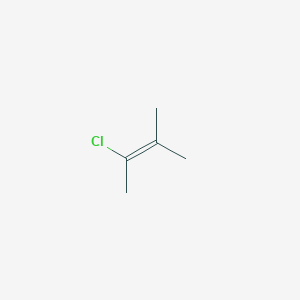

Structure

2D Structure

3D Structure

Properties

CAS No. |

17773-65-8 |

|---|---|

Molecular Formula |

C5H9Cl |

Molecular Weight |

104.58 g/mol |

IUPAC Name |

2-chloro-3-methylbut-2-ene |

InChI |

InChI=1S/C5H9Cl/c1-4(2)5(3)6/h1-3H3 |

InChI Key |

WIIKEBDPJPYJHF-UHFFFAOYSA-N |

SMILES |

CC(=C(C)Cl)C |

Canonical SMILES |

CC(=C(C)Cl)C |

boiling_point |

96.0 °C |

Other CAS No. |

17773-65-8 |

Synonyms |

2-Chloro-3-methyl-2-butene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-methyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-3-methyl-2-butene, a valuable chloroalkene intermediate in organic synthesis. The primary and most viable synthetic route detailed herein is the electrophilic addition of hydrogen chloride to isoprene (B109036). This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and presents quantitative data on reaction conditions and product distribution. Furthermore, this guide includes essential characterization data and visualizations to facilitate a thorough understanding of the synthesis and workflow. A discussion on a potential alternative synthetic route involving the reaction of 3-methyl-2-butanol (B147160) with hydrogen chloride is also included, with an explanation of the mechanistic factors that make it less suitable for obtaining the desired product.

Introduction

This compound is a halogenated alkene of interest in various synthetic applications. Its structure, featuring a trisubstituted double bond and a tertiary chloride, makes it a versatile precursor for the introduction of the 3-methyl-2-butenyl (B1208987) (prenyl) group or for further functionalization. The efficient and selective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide focuses on the most direct and industrially relevant method for its preparation: the hydrochlorination of isoprene.

Reaction Mechanism: Hydrochlorination of Isoprene

The reaction between isoprene (2-methyl-1,3-butadiene) and hydrogen chloride (HCl) is an electrophilic addition. The π-electrons of one of the double bonds in the conjugated diene act as a nucleophile, attacking the electrophilic hydrogen of HCl. This initial protonation preferentially occurs at the C1 or C4 position to generate a resonance-stabilized allylic carbocation. The subsequent nucleophilic attack by the chloride ion on this carbocation intermediate leads to the formation of a mixture of isomeric products.

The formation of this compound proceeds through the formation of the more stable tertiary carbocation intermediate.

Signaling Pathway of Isoprene Hydrochlorination

Caption: Reaction pathway for the hydrochlorination of isoprene.

Experimental Protocol: Synthesis from Isoprene

This protocol is based on general procedures for the hydrochlorination of isoprene.

Materials and Equipment

-

Isoprene

-

Hydrogen chloride gas

-

Cyclohexane (or other inert solvent)

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Dry ice/acetone condenser

-

Magnetic stirrer and stir bar

-

Thermometer

-

Separatory funnel

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Apparatus for fractional distillation

Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the solvent, a thermometer, and a dry ice/acetone condenser is charged with isoprene and cyclohexane.

-

Cooling: The flask is cooled to the desired reaction temperature (typically between -10°C and 0°C) using an ice-salt or other suitable cooling bath.

-

HCl Addition: Gaseous hydrogen chloride is slowly bubbled through the stirred solution. The flow rate of HCl should be controlled to maintain the desired reaction temperature, as the reaction is exothermic.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as GC-MS to observe the consumption of isoprene and the formation of the product isomers. The reaction is typically continued until a high conversion of isoprene is achieved.

-

Work-up: Once the reaction is complete, the introduction of HCl is stopped. The reaction mixture is allowed to warm to room temperature. The mixture is then transferred to a separatory funnel and washed with a 5% sodium bicarbonate solution to neutralize any remaining HCl, followed by a wash with brine.

-

Drying: The organic layer is separated and dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is removed under reduced pressure. The resulting mixture of chloroisopentene isomers is then purified by fractional distillation to isolate this compound.

Experimental Workflow

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-3-methyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-3-methyl-2-butene, a halogenated alkene of interest in organic synthesis. The document details its structural and spectroscopic characteristics, physicochemical properties, and key chemical reactions, including detailed experimental protocols for its synthesis and common transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Structure

This compound is a volatile, colorless to light yellow liquid. Its fundamental identifiers and structural details are summarized below.

| Identifier | Value |

| IUPAC Name | 2-chloro-3-methylbut-2-ene |

| CAS Number | 17773-65-8[1] |

| Molecular Formula | C₅H₉Cl[1] |

| Molecular Weight | 104.58 g/mol [1] |

| Canonical SMILES | CC(=C(C)Cl)C |

| InChI | InChI=1S/C5H9Cl/c1-4(2)5(3)6/h1-3H3[1] |

Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and use in various experimental setups.

| Property | Value | Source |

| Boiling Point | ~60 °C | EvitaChem |

| Melting Point | Not extensively documented, likely low. | EvitaChem |

| Density | ~0.87 g/cm³ | EvitaChem |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | EvitaChem |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals.[2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.7 | Singlet | 3H | Methyl group attached to the C2 carbon |

| ~1.8 | Singlet | 6H | Two equivalent methyl groups attached to the C3 carbon |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show four distinct signals.

| Chemical Shift (ppm) | Assignment |

| ~20-25 | Methyl carbons |

| ~35-40 | Allylic carbon |

| ~125-130 | sp² carbon with Cl |

| ~130-135 | sp² carbon with methyl groups |

Note: These are predicted chemical shifts and may differ from experimental values.

Infrared (IR) Spectroscopy

Key IR absorption bands for this compound include:

| Wavenumber (cm⁻¹) | Vibration |

| ~2950-3000 | C-H stretch (sp³) |

| ~1670 | C=C stretch (alkene) |

| ~700-800 | C-Cl stretch |

Chemical Properties and Reactivity

This compound is a reactive compound due to the presence of both a double bond and a halogen substituent. It readily participates in elimination and nucleophilic substitution reactions.

Dehydrohalogenation

In the presence of a strong base, such as potassium hydroxide (B78521) in ethanol (B145695), this compound undergoes an E2 elimination reaction to yield the more substituted alkene, 2-methyl-2-butene (B146552), as the major product, in accordance with Saytzeff's rule.

Nucleophilic Substitution

The chlorine atom in this compound can be displaced by a variety of nucleophiles. For example, reaction with a hydroxide source can lead to the formation of the corresponding allylic alcohol.

Experimental Protocols

The following are representative experimental protocols for the synthesis and a key reaction of a closely related and structurally similar compound, which can be adapted for this compound.

Synthesis of this compound from 3-Methyl-2-butanol (B147160)

This procedure is adapted from the synthesis of 2-chloro-2-methylbutane.

Materials:

-

3-methyl-2-butanol

-

Concentrated hydrochloric acid (12 M)

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine 10 mL of 3-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.

-

Gently swirl the mixture for approximately 1 minute without the stopper.

-

Stopper the funnel and shake for 5-10 minutes, venting frequently to release pressure.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer with two 15 mL portions of cold 5% sodium bicarbonate solution. Vent frequently as CO₂ is evolved.

-

Wash the organic layer with 15 mL of water, followed by 15 mL of saturated sodium chloride solution.

-

Transfer the organic layer to a clean, dry Erlenmeyer flask and dry with anhydrous calcium chloride.

-

Decant the dried product into a round-bottom flask and purify by simple distillation, collecting the fraction boiling around 60 °C.

Dehydrohalogenation of this compound

This protocol is based on the dehydrohalogenation of 2-chloro-2-methylbutane.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 1.7 g of potassium hydroxide in 12 mL of absolute ethanol, with gentle heating if necessary.

-

Cool the solution to room temperature.

-

Add 2.5 mL of this compound to the ethanolic KOH solution.

-

Attach a reflux condenser and heat the mixture to reflux for 1 hour.

-

After reflux, allow the mixture to cool.

-

Rearrange the apparatus for simple distillation and distill the product, collecting the fraction that boils at the expected temperature for 2-methyl-2-butene (~38 °C).

-

The collected distillate can be further washed with water to remove any remaining ethanol and dried over a suitable drying agent.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and do not inhale vapors. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound. The information on its structure, spectroscopic characteristics, and reactivity, along with the provided experimental protocols, will be a valuable asset for chemists involved in organic synthesis and the development of new chemical entities. As with any chemical, all handling and reactions should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to 2-Chloro-3-methyl-2-butene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural formula, isomers, and physicochemical properties of 2-chloro-3-methyl-2-butene. It includes a comparative analysis of its isomers, detailed experimental protocols for its synthesis, and a visualization of the isomeric relationships. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Structural Elucidation of this compound

This compound is a halogenated alkene with the molecular formula C₅H₉Cl.[1][2][3] Its structure consists of a four-carbon butene chain with a chlorine atom and a methyl group attached to the second and third carbon atoms, respectively, and a double bond between the second and third carbons.

Systematic IUPAC Name: 2-chloro-3-methylbut-2-ene[2]

Molecular Structure:

Key Structural Features:

-

Unsaturation: The presence of a C=C double bond makes it reactive towards electrophilic addition reactions.

-

Tertiary Alkyl Halide: The chlorine atom is attached to a tertiary carbon, which influences its reactivity in nucleophilic substitution reactions.

-

Steric Hindrance: The presence of methyl groups around the double bond can influence the stereochemical outcome of reactions.

Isomers of this compound

The molecular formula C₅H₉Cl gives rise to a variety of structural and stereoisomers. Understanding the properties and reactivity of these isomers is crucial for synthetic planning and impurity profiling. The primary isomers of interest are categorized as constitutional isomers (differing in connectivity) and geometric isomers (differing in spatial arrangement around a double bond).

Constitutional Isomers

Constitutional isomers have the same molecular formula but different atomic connectivity. Key constitutional isomers of this compound include:

-

1-Chloro-3-methyl-2-butene: A primary allylic chloride.

-

3-Chloro-3-methyl-1-butene: A tertiary vinyl chloride.

-

4-Chloro-2-methyl-1-butene: A primary alkyl chloride.

-

1-Chloro-2-methyl-2-butene (B225761): A primary allylic chloride.

-

3-Chloro-2-methyl-1-butene: A secondary allylic chloride.

-

2-Chloro-2-methylbutane (B165293): A saturated tertiary alkyl halide.

-

2-Chloro-3-methylbutane: A saturated secondary alkyl halide.

Geometric Isomers

Due to the restricted rotation around the carbon-carbon double bond, some of the constitutional isomers can exist as E/Z (trans/cis) isomers. For example, 1-chloro-2-methyl-2-butene can exist as (E)- and (Z)-isomers.

Comparative Physicochemical Data of Isomers

The following table summarizes key quantitative data for this compound and its selected isomers, facilitating easy comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | 17773-65-8 | C₅H₉Cl | 104.58 | Not available | Not available | Not available |

| 1-Chloro-3-methyl-2-butene | 503-60-6 | C₅H₉Cl | 104.58 | 109[4] | 0.928[5][6] | 1.4488[5][6] |

| 3-Chloro-3-methyl-1-butene | 2190-48-9 | C₅H₉Cl | 104.58 | 85-87[7][8] | 0.889[7] | 1.4167[7] |

| 4-Chloro-2-methyl-1-butene | 10523-96-3 | C₅H₉Cl | 104.58 | Not available | Not available | Not available |

| 1-Chloro-2-methyl-2-butene | 13417-43-1 | C₅H₉Cl | 104.58 | Not available | Not available | Not available |

| 3-Chloro-2-methyl-1-butene | 5166-35-8 | C₅H₉Cl | 104.58 | Not available | Not available | Not available |

| 2-Chloro-2-methylbutane | 594-36-5 | C₅H₁₁Cl | 106.59 | 85-86[9] | 0.866[9] | 1.405[9] |

| 2-Chloro-3-methylbutane | 631-65-2 | C₅H₁₁Cl | 106.59 | 93[10] | 0.857 | 1.400[10] |

Experimental Protocols for Synthesis

Two primary synthetic routes for the preparation of chloroalkenes are the reaction of an alcohol with a chlorinating agent and the electrophilic addition of HCl to an alkene.

Synthesis from 3-Methyl-2-butanol (B147160) via Reaction with Thionyl Chloride

This method involves the conversion of a secondary alcohol to the corresponding alkyl chloride using thionyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct and influence the reaction mechanism.[11][12]

Reaction:

Detailed Experimental Protocol (Adapted for this compound):

-

Apparatus: A round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all flame-dried. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

3-Methyl-2-butanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether (as solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In the round-bottom flask, dissolve 3-methyl-2-butanol in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

If using, add pyridine to the solution.

-

Slowly add thionyl chloride dropwise from the dropping funnel with continuous stirring. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

-

Cool the mixture back to room temperature and pour it over crushed ice.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation.

-

Synthesis from 3-Methyl-2-butene via Electrophilic Addition of HCl

This method involves the addition of hydrogen chloride across the double bond of an alkene. According to Markovnikov's rule, the proton will add to the carbon with more hydrogen atoms, and the chloride will add to the more substituted carbon, leading to the formation of the tertiary alkyl halide.

Reaction:

Note: The direct addition of HCl to 3-methyl-2-butene would primarily yield 2-chloro-2-methylbutane due to the formation of the more stable tertiary carbocation. The synthesis of this compound via this method is less direct and may involve subsequent elimination steps not detailed here.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between this compound and its key constitutional isomers.

Conclusion

This technical guide has provided a detailed examination of this compound, covering its structural formula, its relationship with various isomers, a comparative analysis of their physical properties, and potential synthetic methodologies. The provided data and protocols are intended to be a valuable resource for chemists in research and development, aiding in the design of synthetic routes and the characterization of related compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C5H9Cl | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. 2-Butene, 2-chloro-3-methyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. zhonglanindustry.com [zhonglanindustry.com]

- 7. lookchem.com [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. 2-氯代-2-甲基丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Chloro-3-methylbutane. CAS#: 631-65-2 [m.chemicalbook.com]

- 11. Ch 8 : ROH + SOCl2 or PX3 [chem.ucalgary.ca]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 2-Chloro-3-methyl-2-butene

CAS Number: 17773-65-8

This technical guide provides a comprehensive overview of 2-chloro-3-methyl-2-butene, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, experimental protocols for its synthesis and characteristic reactions, and its relevance in broader biochemical pathways.

Chemical and Physical Properties

This compound is a halogenated alkene with the molecular formula C₅H₉Cl.[1] Its IUPAC name is 2-chloro-3-methylbut-2-ene. This compound is a structural isomer of other chlorinated pentenes, such as prenyl chloride (1-chloro-3-methyl-2-butene). It serves as a reactive intermediate in organic synthesis.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17773-65-8 | [1] |

| Molecular Formula | C₅H₉Cl | [1] |

| Molecular Weight | 104.58 g/mol | [2] |

| IUPAC Name | 2-chloro-3-methylbut-2-ene | [3] |

| Boiling Point | Approx. 110-112 °C (estimated) | |

| Density | Approx. 0.9 g/mL (estimated) | |

| Solubility | Soluble in organic solvents, insoluble in water. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data and Interpretation |

| ¹H NMR | The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the two equivalent methyl groups attached to the C3 carbon, a singlet for the methyl group on the C2 carbon, and a signal for the single proton on the C4 carbon (if present as an impurity isomer). Due to the symmetry of the main isomer, the two methyl groups at C3 are chemically equivalent.[4] |

| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the different carbon atoms. The sp² hybridized carbons of the double bond will appear in the downfield region (typically 110-140 ppm). The carbon atom bonded to the chlorine will experience a downfield shift due to the electronegativity of the halogen. The sp³ hybridized methyl carbons will appear in the upfield region. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands. A C=C stretching vibration is expected in the region of 1640-1680 cm⁻¹. C-H stretching vibrations for the sp³ hybridized methyl groups will be observed just below 3000 cm⁻¹. The C-Cl stretching vibration will appear in the fingerprint region, typically between 550 and 850 cm⁻¹.[5] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 104 and an M+2 peak at m/z 106 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for alkyl halides include the loss of the halogen atom and cleavage of the carbon-carbon bonds. A prominent fragment would be the tertiary carbocation at m/z 69, resulting from the loss of a chlorine radical. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrochlorination of 2,3-dimethyl-2-butene (B165504). This reaction proceeds via an electrophilic addition mechanism.

Reaction:

(CH₃)₂C=C(CH₃)₂ + HCl → (CH₃)₂C(Cl)C(H)(CH₃)₂ (minor) + (CH₃)₂C=C(Cl)CH₃ + H₂ (major)

Experimental Protocol: Hydrochlorination of 2,3-Dimethyl-2-butene

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas inlet adapter. Cool the flask to 0 °C using an ice bath.

-

Reactant Addition: Add 2,3-dimethyl-2-butene (1.0 eq) to a suitable anhydrous solvent such as dichloromethane (B109758) in the flask.

-

Hydrochlorination: Bubble dry hydrogen chloride gas slowly through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, stop the flow of HCl gas. Allow the reaction mixture to warm to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Synthesis workflow for this compound.

Characteristic Reactions

This compound undergoes typical reactions of alkyl halides, including nucleophilic substitution and elimination.

Experimental Protocol: Dehydrohalogenation (Elimination)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.2 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction by GC. The elimination of HCl will lead to the formation of isoprene (B109036) (2-methyl-1,3-butadiene) and other butene isomers.

-

Work-up and Purification: After the reaction is complete, cool the mixture, and pour it into water. Extract the product with a low-boiling organic solvent like diethyl ether. Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to isolate the volatile diene products.

Dehydrohalogenation of this compound.

Relevance in Biochemical Pathways and Drug Development

While this compound itself is not directly implicated in major signaling pathways, its structural motif is closely related to isoprenoid units that are fundamental building blocks in numerous biological processes. Isoprenoids are synthesized via the mevalonate (B85504) and MEP pathways and are precursors to a vast array of natural products, including steroids, carotenoids, and the side chains of ubiquinone.

The isomeric prenyl chloride (1-chloro-3-methyl-2-butene) is a well-known alkylating agent used in the synthesis of various terpenoids and other natural products.[6] These compounds, in turn, have shown a wide range of biological activities and have been investigated as potential therapeutic agents. For instance, isoprenoid bisphosphonates have been synthesized and evaluated for their anticancer activity through the inhibition of the mevalonate pathway.[2]

The reactivity of this compound as an alkylating agent makes it a potential tool for the introduction of the 3-methyl-2-butenyl (B1208987) moiety into drug candidates to modulate their lipophilicity, membrane permeability, and interaction with biological targets.[7][8][9][10]

Role of isoprenoid precursors in biosynthesis and potential use in drug synthesis.

References

- 1. 2-Butene, 2-chloro-3-methyl- [webbook.nist.gov]

- 2. Synthesis and biological activity of isoprenoid bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C5H9Cl | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. brainly.com [brainly.com]

- 5. 2-Chloro-3,3-dimethylbut-1-ene | 27843-27-2 | Benchchem [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 9. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-3-methyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-3-methyl-2-butene, a halogenated alkene of interest in organic synthesis. The document details its chemical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores its reactivity, potential reaction mechanisms, and its role as a versatile intermediate in the synthesis of more complex molecules, with a focus on applications relevant to pharmaceutical research and development. All quantitative data is presented in structured tables, and key experimental workflows and reaction pathways are visualized using diagrams.

Chemical Identity and Physical Properties

This compound, a volatile, colorless to light-yellow liquid, is an unsaturated organochlorine compound. Its IUPAC name is 2-chloro-3-methylbut-2-ene.[1][2][3] It is characterized by a double bond between the second and third carbon atoms, with a chlorine atom attached to the second carbon and a methyl group to the third.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-3-methylbut-2-ene | [1][3] |

| Synonyms | This compound | [1][2][3] |

| CAS Number | 17773-65-8 | [1][2][3] |

| Molecular Formula | C₅H₉Cl | [1][2][3] |

| Molecular Weight | 104.58 g/mol | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below is a summary of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons/Carbons |

| ¹H | ~1.7 | Singlet | 3H (CH₃ attached to C2) |

| ¹H | ~1.8 | Singlet | 6H (two CH₃ groups attached to C3) |

| ¹³C | ~20-25 | Quartet | CH₃ attached to C2 |

| ¹³C | ~25-30 | Quartet | Two CH₃ groups attached to C3 |

| ¹³C | ~120-130 | Singlet | C2 (alkene carbon with Cl) |

| ¹³C | ~130-140 | Singlet | C3 (alkene carbon with methyl groups) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A C=C stretching vibration is anticipated, although its intensity may be reduced due to the symmetrical substitution around the double bond.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 2950-3000 | C-H stretch (sp³) |

| 1650-1680 | C=C stretch (alkene) |

| 1370-1380 | C-H bend (gem-dimethyl) |

| 600-800 | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is available in the NIST WebBook.[1][3] The fragmentation pattern is key to confirming its structure. The molecular ion peak (M⁺) would be observed at m/z 104, with an M+2 peak at m/z 106 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 104/106 | [C₅H₉Cl]⁺ (Molecular ion) |

| 89 | [C₅H₉]⁺ (Loss of Cl) |

| 69 | [C₅H₉]⁺ (Loss of Cl) |

| 41 | [C₃H₅]⁺ |

Experimental Protocols for Synthesis

Several synthetic routes can be envisioned for the preparation of this compound. A common and reliable method involves the reaction of 3-methyl-2-butanol (B147160) with a chlorinating agent. While a specific protocol for this exact transformation is not widely published, a detailed procedure for the analogous synthesis of 2-chloro-2-methylbutane (B165293) from 2-methyl-2-butanol (B152257) provides a robust starting point.[5][6][7][8]

Synthesis from 3-Methyl-2-butanol (Proposed)

This proposed synthesis involves the reaction of 3-methyl-2-butanol with thionyl chloride (SOCl₂), a common reagent for converting secondary alcohols to alkyl chlorides. The reaction likely proceeds via an Sₙi (internal nucleophilic substitution) mechanism, which can lead to the formation of the rearranged product, this compound.

Reaction: (CH₃)₂CHCH(OH)CH₃ + SOCl₂ → (CH₃)₂C=C(Cl)CH₃ + SO₂ + HCl

Experimental Protocol (Adapted from similar procedures):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methyl-2-butanol (1.0 eq). The apparatus should be fitted with a drying tube to protect from atmospheric moisture.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride (1.1 eq) dropwise from the dropping funnel with constant stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours to ensure the reaction goes to completion. The evolution of SO₂ and HCl gas will be observed.

-

Work-up: Cool the reaction mixture and carefully pour it into ice-cold water to quench any unreacted thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Reaction Mechanisms and Pathways

This compound, as a substituted alkene, can undergo a variety of reactions. Understanding the underlying mechanisms is crucial for predicting reaction outcomes and designing synthetic strategies.

Electrophilic Addition

The double bond in this compound is susceptible to electrophilic attack. For instance, the addition of a hydrogen halide (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen would add to the less substituted carbon of the double bond.

References

- 1. 2-Butene, 2-chloro-3-methyl- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C5H9Cl | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. brainly.com [brainly.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. Preparation of 2-Chloro-2-methylbutane [chemistry.gravitywaves.com]

- 7. studylib.net [studylib.net]

- 8. personal.tcu.edu [personal.tcu.edu]

The Formation of 2-Chloro-3-Methyl-2-Butene: A Mechanistic and Synthetic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of formation for 2-chloro-3-methyl-2-butene, a key intermediate in various organic syntheses. The primary synthetic route, involving the reaction of 3-methyl-2-butanol (B147160) with hydrochloric acid, is detailed, with a focus on the underlying SN1 mechanism and the critical role of carbocation rearrangement. Alternative synthetic considerations, potential side products, and detailed, adaptable experimental protocols are presented. Spectroscopic data for product identification and quantitative analysis considerations are also discussed to provide a thorough resource for laboratory applications.

Introduction

This compound is a versatile halogenated alkene utilized in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Its formation is a classic example of an SN1 reaction involving a carbocation rearrangement, making it a subject of significant interest in the study of reaction mechanisms. A thorough understanding of its synthesis is crucial for optimizing reaction conditions and maximizing yield and purity. This guide will explore the formation of this compound, providing in-depth mechanistic details, experimental procedures, and analytical data.

Primary Mechanism of Formation: SN1 Reaction of 3-Methyl-2-Butanol with HCl

The most common laboratory synthesis of this compound involves the reaction of 3-methyl-2-butanol with concentrated hydrochloric acid. This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism, which is characterized by a multi-step process involving a carbocation intermediate.

The key steps in the mechanism are as follows:

-

Protonation of the Alcohol: The hydroxyl group of 3-methyl-2-butanol is a poor leaving group. In the presence of a strong acid like HCl, the oxygen atom of the hydroxyl group is protonated to form a good leaving group, water.

-

Formation of a Secondary Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the second carbon of the butane (B89635) chain.

-

Carbocation Rearrangement (Hydride Shift): The initially formed secondary carbocation is relatively unstable. A rapid 1,2-hydride shift occurs, where a hydrogen atom from the adjacent tertiary carbon migrates with its pair of electrons to the positively charged secondary carbon. This rearrangement results in the formation of a more stable tertiary carbocation. This is the pivotal step that dictates the final product structure.

-

Nucleophilic Attack by Chloride Ion: The chloride ion (Cl-), a nucleophile, attacks the stable tertiary carbocation.

-

Deprotonation (if necessary) and Formation of the Alkene Product: In this specific reaction, the attack of the chloride ion on the tertiary carbocation forms the saturated product, 2-chloro-2-methylbutane (B165293). However, under certain conditions, particularly with heat, an elimination reaction (E1) can compete with the substitution, leading to the formation of alkenes. The formation of this compound as the target molecule of this guide likely involves a subsequent elimination step from a related saturated chloroalkane, or reaction conditions that favor elimination after the rearrangement. A more direct route to an alkene from the alcohol would be an acid-catalyzed dehydration, which would also proceed through the same rearranged carbocation, leading to 2-methyl-2-butene (B146552) as a major product. The direct formation of this compound from 3-methyl-2-butanol and HCl is less direct than the formation of the saturated analog, 2-chloro-2-methylbutane, which is often cited as the major product of this reaction.[1][2][3][4] For the purpose of this guide on the formation of the alkene, we will consider the reaction pathway that leads to this specific product, which may involve specific reaction conditions not fully detailed in the general literature.

The overall reaction mechanism is depicted in the following diagram:

Caption: SN1 reaction pathway for the formation of this compound.

Alternative Synthetic Routes and Competing Reactions

Reaction with Thionyl Chloride

An alternative method for converting alcohols to alkyl chlorides is the use of thionyl chloride (SOCl₂). This reaction typically proceeds with retention of configuration and, importantly, without carbocation rearrangement. Therefore, reacting 3-methyl-2-butanol with thionyl chloride would be expected to yield 2-chloro-3-methylbutane (B3192504) rather than the rearranged product.[5][6][7] This makes the choice of chlorinating agent critical in determining the final product.

Addition of HCl to 3-Methyl-1-Butene (B165623)

The addition of HCl to 3-methyl-1-butene also proceeds through a carbocation intermediate. The initial protonation of the alkene can lead to a secondary carbocation, which then undergoes a hydride shift to form the more stable tertiary carbocation. Nucleophilic attack by the chloride ion then yields 2-chloro-2-methylbutane as the major product.[8][9][10][11][12]

Competing Elimination Reaction (E1)

Under the acidic and often heated conditions of the SN1 reaction, a competing unimolecular elimination (E1) reaction can occur from the carbocation intermediate. This would lead to the formation of alkenes, primarily the more substituted and stable 2-methyl-2-butene. The ratio of substitution to elimination products is sensitive to reaction conditions such as temperature and the nature of the solvent.

Quantitative Data

Specific quantitative data for the synthesis of this compound from 3-methyl-2-butanol is not extensively reported in the literature. However, general principles of SN1 reactions allow for a qualitative understanding of the factors influencing the reaction rate and yield.

| Parameter | Influence on SN1 Reaction | Typical Conditions for Secondary Alcohols |

| Substrate Structure | Tertiary > Secondary >> Primary | Secondary alcohols react at a moderate rate. |

| Solvent Polarity | Rate increases with increasing solvent polarity. | Polar protic solvents like water (in conc. HCl) are used. |

| Leaving Group Ability | Better leaving groups increase the reaction rate. | Protonation of the -OH group creates a good leaving group (H₂O). |

| Nucleophile Concentration | Rate is independent of the nucleophile concentration. | High concentration of HCl provides a high concentration of the Cl⁻ nucleophile. |

| Temperature | Higher temperatures increase the reaction rate but can also favor elimination. | Often performed at room temperature or with gentle heating. |

A laboratory procedure for the synthesis of the similar compound, 2-chloro-2-methylpropane (B56623) from tert-butanol, reports a yield of 69%.[13] It is reasonable to expect a similar yield for the synthesis of this compound, although this will be highly dependent on the specific reaction conditions and the extent of competing elimination reactions.

Experimental Protocol (Adapted)

The following is an adapted experimental protocol for the synthesis of this compound from 3-methyl-2-butanol. This protocol is based on established procedures for similar SN1 reactions.[14][15]

Materials:

-

3-methyl-2-butanol

-

Concentrated hydrochloric acid (12 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a separatory funnel, combine 3-methyl-2-butanol and an excess of cold, concentrated hydrochloric acid.

-

Reaction: Swirl the mixture gently at first, then stopper the funnel and shake vigorously for 10-15 minutes, periodically venting to release any pressure buildup.

-

Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product, and the lower layer is the aqueous phase.

-

Washing: Separate the layers and wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine (saturated NaCl solution) to aid in drying.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous calcium chloride to remove any residual water.

-

Purification: Decant the dried liquid into a round-bottom flask and purify by simple distillation, collecting the fraction corresponding to the boiling point of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the different proton environments in the molecule. The exact chemical shifts and splitting patterns will be characteristic of the structure. |

| ¹³C NMR | Signals for the five distinct carbon atoms in the molecule. |

| IR Spectroscopy | Absence of a broad -OH stretch (from the starting material) and presence of C-Cl and C=C stretching vibrations. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight and fragmentation pattern of this compound.[16][17][18] |

Conclusion

The formation of this compound from 3-methyl-2-butanol and hydrochloric acid is a fundamentally important reaction that exemplifies the SN1 mechanism and the phenomenon of carbocation rearrangement. While specific quantitative data for this reaction is sparse, a solid understanding of the underlying principles allows for the development of a robust synthetic procedure. Careful control of reaction conditions is necessary to favor the desired substitution product and minimize competing elimination reactions. The information presented in this guide provides a thorough foundation for the successful synthesis and analysis of this valuable chemical intermediate.

References

- 1. 3-methyl-2-butanol on treatment with HCl gives (major product)a. 2-chloro.. [askfilo.com]

- 2. sarthaks.com [sarthaks.com]

- 3. 3-methyl-2-butanol on treatment with HCl gives (major product) [allen.in]

- 4. m.youtube.com [m.youtube.com]

- 5. Solved b) Draw the product formed when 3-methyl-2-butanol | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. Alcohol 6 Problem [ursula.chem.yale.edu]

- 8. echemi.com [echemi.com]

- 9. brainly.com [brainly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Exam 2 Answers [web.pdx.edu]

- 12. AssertionThe addition of HCl to 3methyl1butene gives class 11 chemistry CBSE [vedantu.com]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. personal.tcu.edu [personal.tcu.edu]

- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 16. epa.gov [epa.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2-Butene, 2-chloro-3-methyl- [webbook.nist.gov]

Thermodynamic Properties of 2-Chloro-3-Methyl-2-Butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2-chloro-3-methyl-2-butene (CAS No: 17773-65-8), a chlorinated alkene of interest in various chemical syntheses. While not directly involved in biological signaling pathways, its thermodynamic characteristics are crucial for process design, safety analysis, and understanding its reactivity as a potential intermediate or solvent in pharmaceutical manufacturing. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and presents a logical framework for understanding the interplay of these properties. All quantitative data, primarily from computational models, are presented in structured tables for clarity.

Introduction

This compound is a halogenated organic compound with the molecular formula C₅H₉Cl. Its structure, featuring a double bond and a chlorine atom on one of the sp²-hybridized carbons, imparts a unique reactivity profile. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and vapor pressure, is fundamental for predicting its behavior in chemical reactions, designing safe and efficient manufacturing processes, and for purification through methods like distillation. This guide serves as a centralized resource for these critical data and the methodologies used to obtain them.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties for this compound. It is important to note that the available data are predominantly derived from computational estimation methods, such as the Joback group contribution method. While experimental data are indexed in databases like the NIST/TRC Web Thermo Tables, they are often behind paywalls and not publicly disseminated in primary literature.[1] Calculated values, however, provide valuable estimates for process modeling and initial safety assessments.

Table 1: Calculated Thermodynamic Properties of this compound [2]

| Property | Symbol | Value | Unit | Source / Method |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | 42.41 | kJ/mol | Joback Method |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -64.63 | kJ/mol | Joback Method |

| Enthalpy of Vaporization | ΔvapH° | 31.23 | kJ/mol | Joback Method |

| Enthalpy of Fusion | ΔfusH° | 10.48 | kJ/mol | Joback Method |

| Normal Boiling Point | Tboil | 355.15 | K | Joback Method |

| Critical Pressure | Pc | 3572.80 | kPa | Joback Method |

Table 2: Molecular and Physical Properties [2][3]

| Property | Symbol | Value | Unit | Source / Method |

| Molecular Formula | - | C₅H₉Cl | - | - |

| Molecular Weight | MW | 104.58 | g/mol | IUPAC |

| McGowan's Characteristic Volume | McVol | 89.250 | ml/mol | McGowan Method |

| Octanol/Water Partition Coefficient | logPoct/wat | 2.539 | - | Crippen Method |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties listed above relies on a suite of well-established experimental techniques. Below are detailed methodologies for the key experiments.

Calorimetry: Measuring Enthalpies and Heat Capacities

Calorimetry is the science of measuring heat flow associated with chemical reactions or physical changes. Different types of calorimetry are used to determine specific thermodynamic properties.

3.1.1. Adiabatic Calorimetry for Heat Capacity (Cp)

This method is used to measure the heat capacity of a substance as a function of temperature.

-

Principle: An adiabatic calorimeter is designed to prevent any heat exchange between the sample and its surroundings. A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature increase is precisely measured.

-

Methodology:

-

A precisely weighed sample of this compound is placed in a sealed container within the calorimeter.

-

The system is brought to a desired starting temperature and allowed to equilibrate.

-

A known amount of electrical energy (Q) is passed through a heater in thermal contact with the sample.

-

The temperature change (ΔT) of the sample is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer).

-

The heat capacity (Cp) is calculated using the formula: Cp = Q / ΔT.

-

This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

-

3.1.2. Bomb Calorimetry for Enthalpy of Combustion (ΔcH°)

The standard enthalpy of formation (ΔfH°) is often determined indirectly from the experimentally measured enthalpy of combustion.

-

Principle: The substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the exothermic reaction is absorbed by the surrounding water bath, and the temperature increase is measured.

-

Methodology:

-

A weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the combustion of the fuse wire and for the formation of nitric acid from any nitrogen present.

-

3.1.3. Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion (ΔfusH°)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Principle: As the sample undergoes a phase transition, such as melting, it will absorb heat, resulting in a measurable difference in heat flow compared to the inert reference.

-

Methodology:

-

A small, weighed sample of this compound is hermetically sealed in a pan. An empty sealed pan is used as a reference.

-

Both pans are placed in the DSC instrument and heated at a constant rate.

-

The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

The melting point (Tfus) is identified as the onset temperature of the endothermic peak.

-

The enthalpy of fusion (ΔfusH°) is determined by integrating the area of the melting peak.

-

Vapor Pressure Measurement

Vapor pressure is a critical property for distillation design and safety assessments. Several methods can be employed for its measurement.

3.2.1. Static Method

-

Principle: This method directly measures the pressure of the vapor in thermodynamic equilibrium with its condensed phase (liquid or solid) at a given temperature in a closed system.

-

Methodology:

-

A purified sample of this compound is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer).

-

The sample is thoroughly degassed to remove any dissolved air.

-

The vessel is heated to a specific temperature and allowed to reach thermal and phase equilibrium.

-

The pressure of the vapor is directly read from the pressure sensor.

-

Measurements are repeated at various temperatures to obtain the vapor pressure curve.

-

3.2.2. Ebulliometry (Boiling Point Method)

-

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By measuring the boiling point at various applied pressures, the vapor pressure curve can be constructed.

-

Methodology:

-

The liquid sample is placed in an ebulliometer, an apparatus that allows for precise measurement of the boiling temperature under controlled pressure.

-

The system pressure is set and controlled by a vacuum pump and a pressure controller.

-

The liquid is heated until it boils, and the steady-state temperature is recorded.

-

The procedure is repeated for a range of pressures.

-

The enthalpy of vaporization (ΔvapH°) can be derived from the vapor pressure data using the Clausius-Clapeyron equation.

-

Visualization of Thermodynamic Relationships

The following diagram illustrates the logical flow of how key thermodynamic properties are determined and interconnected. Experimental techniques provide fundamental data, which can then be used to derive other important thermodynamic quantities.

Conclusion

This technical guide has synthesized the available thermodynamic data for this compound and outlined the standard experimental protocols for their determination. While readily available quantitative data are primarily computational, they provide essential estimates for scientific and industrial applications. The detailed methodologies and the conceptual diagram offer researchers and drug development professionals a robust framework for understanding, and if necessary, experimentally verifying the thermodynamic profile of this compound. Accurate thermodynamic data are indispensable for ensuring the safety, efficiency, and scalability of chemical processes involving this compound.

References

Solubility Profile of 2-Chloro-3-methyl-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3-methyl-2-butene in various solvents. Due to the limited availability of experimentally determined quantitative solubility data in publicly accessible literature, this guide combines qualitative descriptions from existing sources with predicted values from computational models to offer a thorough profile.

Core Concepts: Solubility and Molecular Structure

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, a halogenated alkene, dictates its solubility behavior. The presence of the carbon-chlorine bond introduces some polarity, but the overall molecule is dominated by its non-polar hydrocarbon structure. This results in its characteristic solubility profile: moderate solubility in organic solvents and limited solubility in water.[1]

Quantitative Solubility Data

Precise experimental values for the solubility of this compound are not widely reported. To provide a quantitative framework, the following tables present predicted solubility values and the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity and hydrophobicity.

Table 1: Predicted Solubility of this compound in Various Solvents at 25°C

| Solvent | Predicted Solubility (g/L) | Solvent Polarity (Dielectric Constant) |

| Water | Low | 80.1 |

| Ethanol | High | 24.5 |

| Acetone | High | 20.7 |

| Diethyl Ether | High | 4.3 |

| Chloroform | High | 4.8 |

| Dimethyl Sulfoxide (DMSO) | High | 47.2 |

| n-Hexane | High | 1.9 |

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

Table 2: Predicted Physicochemical Properties

| Property | Value | Description |

| Molecular Weight | 104.58 g/mol | The sum of the atomic weights of the atoms in a molecule.[1] |

| LogP (Octanol-Water Partition Coefficient) | ~2.6 | A measure of the lipophilicity of a compound. A higher LogP indicates lower water solubility. |

| Boiling Point | ~60 °C | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.[1] |

| Density | ~0.87 g/cm³ | The mass of the substance per unit volume.[1] |

Experimental Protocols

The following is a generalized experimental protocol for determining the solubility of a liquid analyte like this compound in various solvents. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated microsyringe

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume or mass of the desired solvent to the vial.

-

Securely cap the vial to prevent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

After agitation, allow the vial to rest in the constant temperature bath for several hours to allow any undissolved solute to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a chemically resistant filter. This step is crucial to avoid transferring any undissolved solute.

-

Determine the mass of the withdrawn aliquot of the saturated solution.

-

Evaporate the solvent from the aliquot under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to leave behind the dissolved solute.

-

Weigh the remaining solute.

-

-

Calculation of Solubility:

-

Solubility ( g/100 g solvent) = (mass of solute / mass of solvent in the aliquot) x 100

-

Solubility (g/L) can be calculated if the density of the solvent at the experimental temperature is known.

-

Alternative Method for Volatile Compounds:

For volatile compounds like this compound, a headspace gas chromatography (GC) method can be employed to determine solubility, particularly in water. This involves analyzing the concentration of the analyte in the vapor phase in equilibrium with the saturated solution.

Chemical Reactivity and Signaling Pathways

While "signaling pathways" in a biological sense are not directly applicable to the solubility of this compound, its chemical reactivity is of significant interest to researchers. This compound undergoes typical reactions of haloalkenes, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (S_N1)

In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo a unimolecular nucleophilic substitution (S_N1) reaction. The reaction proceeds through a stable tertiary carbocation intermediate.

Caption: S_N1 Reaction Mechanism of this compound.

Elimination Reaction (E1)

Concurrent with the S_N1 reaction, an elimination (E1) reaction can also occur, where a proton is removed from a carbon adjacent to the carbocation, leading to the formation of an alkene.

Caption: E1 Elimination Reaction Mechanism.

Experimental Workflow

The general workflow for determining the solubility of this compound is a systematic process that ensures accurate and reproducible results.

Caption: General Experimental Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Historical Synthesis of 2-chloro-3-methyl-2-butene

For researchers, scientists, and professionals in drug development, a comprehensive understanding of historical synthetic routes to key chemical intermediates is invaluable. This guide provides a detailed exploration of the core historical methods for the synthesis of 2-chloro-3-methyl-2-butene and its isomers, presenting a comparative analysis of methodologies, quantitative data, and detailed experimental protocols. The synthesis of this particular substituted butene is often accompanied by the formation of structural isomers, and thus, understanding the synthesis of these related compounds is crucial for controlling the desired outcome.

Synthesis via Hydrochlorination of Alkenes

The addition of hydrogen halides to alkenes is a fundamental reaction in organic chemistry for the preparation of alkyl halides. However, the regioselectivity of this reaction, governed by Markovnikov's rule, often leads to the formation of the most stable carbocation intermediate, which does not always yield the desired isomer.

In the context of synthesizing chlorinated methylbutanes, the reaction of 2-methyl-2-butene (B146552) with hydrochloric acid predominantly yields 2-chloro-2-methylbutane, not this compound.[1][2][3][4][5] This is a classic example of Markovnikov addition, where the proton adds to the carbon with more hydrogen atoms, leading to the formation of a stable tertiary carbocation, which is then attacked by the chloride ion.

Experimental Protocol: Addition of HCl to 2-methyl-2-butene

A general historical procedure for the hydrochlorination of an alkene like 2-methyl-2-butene would involve bubbling anhydrous hydrogen chloride gas through a solution of the alkene in a non-polar, aprotic solvent at a low temperature to minimize side reactions.

Illustrative General Protocol:

-

A solution of 2-methyl-2-butene (1.0 mol) in anhydrous diethyl ether (200 mL) is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

-

The flask is cooled to 0°C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a slow, steady rate.

-

The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a cold, dilute sodium bicarbonate solution to neutralize excess acid, followed by washing with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield the crude product, which is then purified by fractional distillation.

Quantitative Data:

| Parameter | Value |

| Reactants | 2-methyl-2-butene, Hydrogen Chloride |

| Primary Product | 2-chloro-2-methylbutane |

| Typical Yield | >90% (of 2-chloro-2-methylbutane) |

| Reaction Temperature | 0°C |

Reaction Pathway:

Caption: Hydrochlorination of 2-methyl-2-butene via a tertiary carbocation.

Synthesis from Alcohols

The substitution reaction of alcohols with hydrogen halides is a historically significant and widely used method for the preparation of alkyl halides.[6][7][8] The reactivity of alcohols follows the order: tertiary > secondary > primary. For the synthesis of chlorinated methylbutanes, tertiary and secondary butanols are common starting materials.

From 2-methyl-2-butanol (B152257) (tert-amyl alcohol)

The reaction of 2-methyl-2-butanol, a tertiary alcohol, with concentrated hydrochloric acid is a rapid SN1 reaction that yields 2-chloro-2-methylbutane.[9][10][11][12]

This protocol is adapted from established laboratory procedures for the synthesis of 2-chloro-2-methylbutane.[9][10]

-

Reaction Setup: To a 50-mL separatory funnel, add 8.0 g of 2-methyl-2-butanol and 25 mL of concentrated (12 M) hydrochloric acid.[9]

-

Reaction: Swirl the funnel gently without the stopper for 2-3 minutes to ensure thorough mixing. Then, stopper the funnel and shake for approximately 5 minutes, venting frequently to release any pressure buildup.[9]

-

Work-up: Allow the mixture to stand until two distinct layers form. Separate the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with two 20-mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent frequently as carbon dioxide gas will evolve.[9] Next, wash with a 15-mL portion of saturated aqueous sodium chloride solution to aid in the separation of the layers.[9]

-

Drying: Transfer the organic layer to a small Erlenmeyer flask and dry over anhydrous calcium chloride pellets until the liquid is clear.[9]

-

Purification: Decant the dried product into a distillation flask and purify by simple distillation. Collect the fraction boiling in the range of 82-85°C.[10]

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-methyl-2-butanol |

| Reagent | Concentrated HCl (12 M) |

| Product | 2-chloro-2-methylbutane |

| Boiling Point | 82-85°C |

| Reaction Type | SN1 |

Reaction Pathway:

References

- 1. brainly.in [brainly.in]

- 2. brainly.com [brainly.com]

- 3. Addition of HCI to 2-methyl-2-butene mainly gives (4) \mathrm { I } > \ma.. [askfilo.com]

- 4. shaalaa.com [shaalaa.com]

- 5. allen.in [allen.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 8. fiveable.me [fiveable.me]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. homework.study.com [homework.study.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Chloro-3-methyl-2-butene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-3-methyl-2-butene, a versatile C5 building block in organic synthesis. While direct literature on its application is limited, its reactivity can be inferred from the well-established chemistry of its isomers and related haloalkenes. This document outlines its principal reactions, provides detailed experimental protocols adapted from analogous systems, and presents expected outcomes based on mechanistic principles.

Overview of Reactivity

This compound is a vinylogous tertiary alkyl halide, and its reactivity is characterized by the interplay between its double bond and the chloro-substituent. The primary pathways for its synthetic transformations include nucleophilic substitution, elimination, and electrophilic addition reactions, particularly under Friedel-Crafts conditions.

Key Synthetic Applications

Nucleophilic Substitution

This compound can undergo nucleophilic substitution, primarily through an SN1-type mechanism due to the formation of a stabilized tertiary carbocation. However, allylic rearrangements are possible, leading to a mixture of products.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Expected Major Product(s) |

| Hydroxide (B78521) | NaOH | Water/THF | 2-Methyl-3-buten-2-ol, 3-Methyl-2-buten-1-ol |

| Alkoxide | NaOCH₃ | Methanol | 2-Methoxy-2-methyl-3-butene, 1-Methoxy-3-methyl-2-butene |

| Cyanide | NaCN | DMSO | 2-Methyl-3-buten-2-nitrile, 3-Methyl-2-buten-1-nitrile |

Friedel-Crafts Alkylation

In the presence of a Lewis acid catalyst, this compound can act as an alkylating agent for aromatic compounds. The reaction is expected to proceed through a tertiary carbocation, which can then undergo electrophilic aromatic substitution. Rearrangements of the initial carbocation are a key consideration in predicting the final product structure.

Table 2: Representative Friedel-Crafts Alkylation Reactions

| Aromatic Substrate | Lewis Acid | Solvent | Expected Major Product |

| Benzene (B151609) | AlCl₃ | Benzene (excess) | tert-Pentylbenzene |

| Toluene | FeCl₃ | Toluene (excess) | 4-(tert-Pentyl)toluene |

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base can induce elimination of HCl to form dienes. The regioselectivity of this reaction will depend on the reaction conditions and the base used.

Table 3: Representative Elimination Reactions

| Base | Solvent | Expected Major Product |

| Potassium tert-butoxide | tert-Butanol | Isoprene (2-Methyl-1,3-butadiene) |

| Sodium ethoxide | Ethanol | Isoprene (2-Methyl-1,3-butadiene) |

Experimental Protocols

Protocol for Nucleophilic Substitution: Synthesis of 2-Methyl-3-buten-2-ol

This protocol is adapted from procedures for the hydrolysis of similar tertiary alkyl halides.

Materials:

-

This compound (1.0 equiv)

-

1 M Sodium hydroxide solution (1.5 equiv)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

-

To a round-bottom flask, add this compound and THF (10 mL per 1 g of alkyl halide).

-

Add the 1 M sodium hydroxide solution and equip the flask with a reflux condenser.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2-methyl-3-buten-2-ol.

Protocol for Friedel-Crafts Alkylation of Benzene

This protocol is based on established procedures for Friedel-Crafts reactions with alkyl halides prone to rearrangement.[1][2][3]

Materials:

-

Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)

-

Anhydrous benzene (large excess, acts as solvent and reactant)

-

This compound (1.0 equiv)

-

Ice-water bath

-

1 M Hydrochloric acid (cold)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous calcium chloride

-

Round-bottom flask, dropping funnel, gas trap, standard glassware

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap (to handle evolved HCl).

-

Add anhydrous benzene to the flask, followed by the portion-wise addition of anhydrous AlCl₃ while stirring and cooling in an ice-water bath.

-

Dissolve this compound in a small amount of anhydrous benzene and add it to the dropping funnel.

-

Add the alkyl halide solution dropwise to the stirred benzene/AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice and add cold 1 M HCl to decompose the catalyst.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the excess benzene by distillation.

-

Purify the resulting tert-pentylbenzene by fractional distillation.

Signaling Pathways and Experimental Workflows

Caption: Generalized SN1 reaction pathway for this compound.

Caption: Experimental workflow for the Friedel-Crafts alkylation of benzene.

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

References

Application Notes and Protocols: 2-Chloro-3-methyl-2-butene as a Versatile Alkylating Agent in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methyl-2-butene, also known as prenyl chloride, is a valuable and reactive alkylating agent for the introduction of the isoprenoid-derived 3-methyl-2-butenyl (B1208987) (prenyl) group onto a variety of nucleophilic substrates. The presence of the prenyl moiety is a common feature in a vast array of natural products and biologically active molecules, often imparting enhanced lipophilicity and specific interactions with biological targets.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the alkylation of key classes of organic compounds: phenols, indoles, and active methylene (B1212753) compounds.

The reactivity of this compound is primarily governed by its ability to form a resonance-stabilized tertiary allylic carbocation upon interaction with a Lewis acid or under conditions that favor ionization. This stable electrophile readily participates in Friedel-Crafts type alkylations of aromatic systems and nucleophilic substitution reactions.

I. Friedel-Crafts Alkylation of Phenols

The introduction of a prenyl group onto phenolic substrates is a key step in the synthesis of numerous natural products with interesting biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound serves as an effective reagent for the C-alkylation of phenols, typically in the presence of a Lewis acid catalyst. The reaction generally proceeds with a preference for ortho-alkylation, although the regioselectivity can be influenced by the reaction conditions and the nature of the phenolic substrate.

General Reaction Scheme:

Caption: General scheme for the Friedel-Crafts alkylation of phenols.

Experimental Protocol: Alkylation of Phenol

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenol (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) (DCM) or diethyl ether.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. To this, slowly add the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Addition of Alkylating Agent: A solution of this compound (1.2 eq) in the same dry solvent is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the solvent (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the ortho- and para-prenylated phenol products.

Quantitative Data for Phenol Alkylation